molecular formula C6H22N4O8S2 B13713777 Triethylenetetramine disulfate

Triethylenetetramine disulfate

Cat. No.: B13713777
M. Wt: 342.4 g/mol
InChI Key: JHJMZSFXRNINSD-UHFFFAOYSA-N
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Description

Triethylenetetramine disulfate is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂·H₂SO₄. It is a derivative of triethylenetetramine, a copper-selective chelator. This compound is commonly used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in tissues . It has also shown potential in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine disulfate can be synthesized by heating ethylenediamine or ethanolamine with ammonia. The reaction typically involves condensation reactions between chloramines . The product is then separated from the mixture and purified.

Industrial Production Methods

In industrial settings, this compound is produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions. The resulting mixture is then subjected to purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine disulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Triethylenetetramine disulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with similar chelating properties.

    Diethylenetriamine: Another polyamine with chelating abilities.

    Tetraethylenepentamine: A larger polyamine with multiple chelating sites.

Uniqueness

Triethylenetetramine disulfate is unique due to its specific structure, which allows it to effectively chelate copper ions. Its ability to inhibit telomerase and exhibit anti-angiogenesis properties further distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H22N4O8S2

Molecular Weight

342.4 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid

InChI

InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4)

InChI Key

JHJMZSFXRNINSD-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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